
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C4H3Cl3O3. It is a member of the dioxolanone family, characterized by a dioxolane ring with various substituents. This compound is notable for its unique structure, which includes three chlorine atoms and a methyl group attached to the dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one typically involves the chlorination of 5-methyl-1,3-dioxolan-2-one. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted dioxolanones, reduced derivatives, and oxidized compounds with additional functional groups .
Applications De Recherche Scientifique
4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4,4,5-Trichloro-5-methyl-1,3-dioxolan-2-one involves its interaction with various molecular targets. The chlorine atoms and the dioxolane ring play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one
- 4,5-Dimethyl-1,3-dioxol-2-one
- 1,3-Dioxolan-2-one
Uniqueness
Compared to similar compounds, it offers distinct properties that make it valuable for specific industrial and research purposes .
Propriétés
Numéro CAS |
827300-10-7 |
|---|---|
Formule moléculaire |
C4H3Cl3O3 |
Poids moléculaire |
205.42 g/mol |
Nom IUPAC |
4,4,5-trichloro-5-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H3Cl3O3/c1-3(5)4(6,7)10-2(8)9-3/h1H3 |
Clé InChI |
OXEPJKMWLZDMRR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=O)O1)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


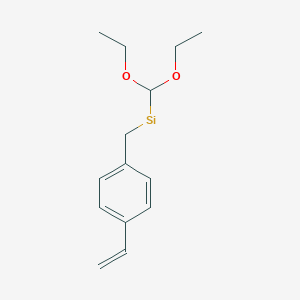
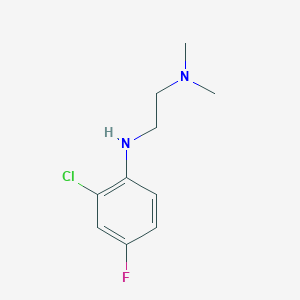
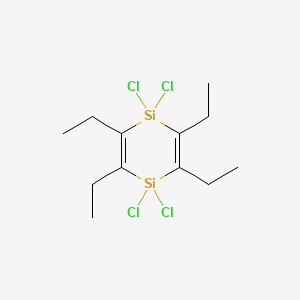

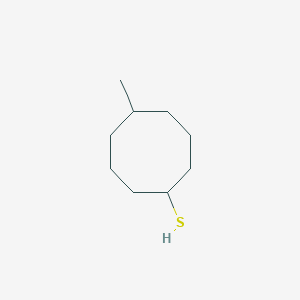
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
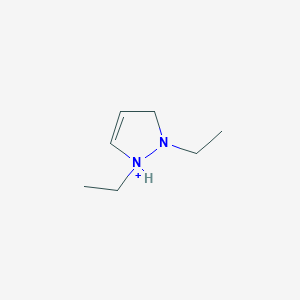
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)


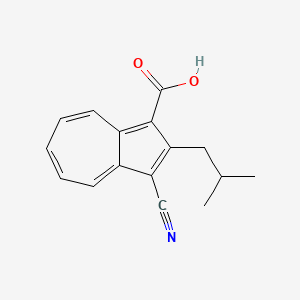
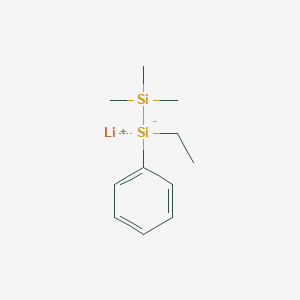
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
